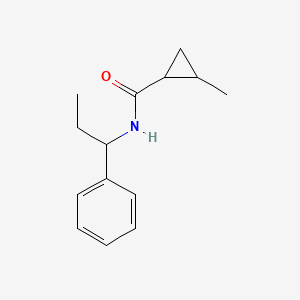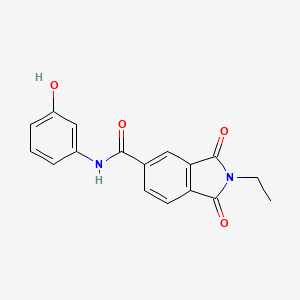
2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclopropane derivative that possesses a unique structure, making it a potential candidate for various applications. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the production of inflammatory mediators. This compound may also interact with receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain and inflammation in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animals. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide is its unique structure, which makes it a potential candidate for various applications. However, the synthesis process of this compound is relatively complex, and the yield is low. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide. One potential direction is the development of new pain medications based on the structure of this compound. Additionally, further research is needed to understand the mechanism of action of this compound fully. This may lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, the synthesis process of this compound can be optimized to increase the yield and reduce the complexity of the process, making it more accessible for researchers.
Conclusion:
In conclusion, this compound is a chemical compound with a unique structure that has gained significant attention in the field of scientific research. Its potential applications in the study of pain and inflammation, as well as its neuroprotective effects, make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize the synthesis process.
Métodos De Síntesis
The synthesis of 2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide involves the reaction between 2-methylcyclopropanecarboxylic acid and 1-phenylpropylamine. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 50%.
Aplicaciones Científicas De Investigación
2-methyl-N-(1-phenylpropyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields. One of the significant applications of this compound is in the study of pain and inflammation. This compound has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
2-methyl-N-(1-phenylpropyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-13(11-7-5-4-6-8-11)15-14(16)12-9-10(12)2/h4-8,10,12-13H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQSDJUYGKVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362144.png)
methanone](/img/structure/B5362158.png)
![N-(4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362169.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362213.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5362219.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)
![N-(3-pyridinylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5362245.png)